N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Description

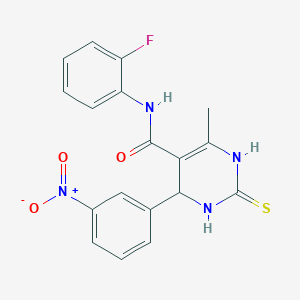

This compound belongs to the 3,4-dihydropyrimidine-2-sulfanylidene (thione) class, characterized by a pyrimidine ring fused with a thioamide group. Its structure includes:

- N-(2-fluorophenyl) carboxamide at position 5, introducing electron-withdrawing fluorine.

- 3-Nitrophenyl at position 4, contributing strong electron-withdrawing and polarizability effects.

- Methyl group at position 6, enhancing steric bulk.

- 2-Sulfanylidene at position 2, enabling hydrogen bonding and tautomerism .

Pyrimidine derivatives are pharmacologically significant, with reported antibacterial, antifungal, and immunomodulatory activities .

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-14-8-3-2-7-13(14)19)16(22-18(27)20-10)11-5-4-6-12(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOABXYOLHCIPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Introduction of Substituents: The fluorophenyl and nitrophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Formation of the Sulfanylidene Moiety: The sulfanylidene group is introduced through a thiolation reaction, which involves the use of sulfur-containing reagents under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: It has been investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogues differ in substituents at positions 4 (aryl group) and 5 (carboxamide phenyl group). These modifications influence electronic properties, solubility, and intermolecular interactions:

Key Observations:

Hydrogen Bonding and Crystal Packing

The target compound’s 2-sulfanylidene and carboxamide groups facilitate intermolecular interactions:

- Intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation .

- Intermolecular C–H⋯O and C–H⋯π interactions contribute to crystal lattice stability, as seen in analogues with methoxy or nitro groups .

By contrast, analogues with acetyl groups (e.g., ) lack strong H-bond donors, leading to weaker crystal cohesion .

Biological Activity

N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine core substituted with fluorophenyl and nitrophenyl groups, which may influence its biological interactions.

Research indicates that compounds similar to N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene have demonstrated various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound selectively inhibits enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for DNA replication in cancer cells .

- Selective Targeting : It shows selective transport through folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing its uptake in tumor cells over normal cells .

- Antimicrobial Activity : Similar compounds have exhibited significant antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antitumor Activity

In vitro studies have shown that N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene significantly inhibits the proliferation of cancer cell lines expressing FRs. For instance:

- Cell Lines Tested : KB (human cervical carcinoma) and IGROV1 (human ovarian carcinoma) cells.

- Efficacy : The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency against these cancer types .

Antimicrobial Activity

The compound's structural analogs have been tested for antibacterial activity using the agar disc-diffusion method:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 100 µM |

| Proteus mirabilis | 6 µM |

These results suggest that the compound possesses significant antimicrobial properties, particularly against resistant strains .

Study on Antitumor Efficacy

A study conducted on SCID mice bearing IGROV1 tumors showed that treatment with N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene resulted in substantial tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses .

Antibacterial Efficacy Study

In another study assessing the antibacterial properties, various derivatives were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications to the nitrophenyl group enhanced antibacterial activity, making it a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.